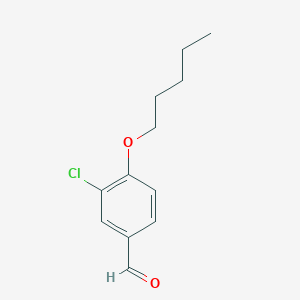
(3-Chloro-4-(isopentyloxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-(isopentyloxy)phenyl)methanol: is an organic compound with the molecular formula C12H17ClO2 It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the phenyl ring is further substituted with a chlorine atom and an isopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(isopentyloxy)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorophenol and isopentyl alcohol.
Etherification: The hydroxyl group of 3-chlorophenol is etherified with isopentyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form 3-chloro-4-(isopentyloxy)phenol.
Reduction: The phenolic hydroxyl group is then reduced to a methanol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Chloro-4-(isopentyloxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form various alcohol derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (3-Chloro-4-(isopentyloxy)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be employed in catalytic reactions, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Pharmaceuticals: The compound may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic properties.
Biological Studies: It can be used in studies to understand the interaction of phenolic compounds with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Agrochemicals: It may be utilized in the synthesis of agrochemical products, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of (3-Chloro-4-(isopentyloxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the isopentyloxy group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
(3-Chloro-4-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of an isopentyloxy group.
(4-Chlorophenyl)(diphenyl)methanol: Contains a diphenyl group instead of an isopentyloxy group.
Uniqueness:
Structural Differences: The presence of the isopentyloxy group in (3-Chloro-4-(isopentyloxy)phenyl)methanol provides unique steric and electronic properties compared to its analogs.
Reactivity: The specific substitution pattern can influence the compound’s reactivity and its interaction with other molecules in synthetic and biological applications.
Properties
IUPAC Name |
[3-chloro-4-(3-methylbutoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-9(2)5-6-15-12-4-3-10(8-14)7-11(12)13/h3-4,7,9,14H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBBEPMBXOEGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B7872774.png)


![3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872806.png)
![2-Chloro-4-[(cyclopentylamino)methyl]phenol](/img/structure/B7872820.png)






![2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine](/img/structure/B7872855.png)

